2-Hydroxyvaleronitrile

Catalog No.
S595579
CAS No.
5699-72-9
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyvaleronitrile

CAS Number

5699-72-9

Product Name

2-Hydroxyvaleronitrile

IUPAC Name

2-hydroxypentanenitrile

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3

InChI Key

AANFRDGJHYLLAE-UHFFFAOYSA-N

SMILES

CCCC(C#N)O

Synonyms

beta-hydroxyvaleronitrile

Canonical SMILES

CCCC(C#N)O

Synthesis of Beta-Hydroxynitriles from Epoxides and Cyanide

Biosynthesis of Chiral 3-Hydroxyvalerate

    Scientific Field: Microbial Cell Factories

    Summary of the Application: The ability to synthesize chiral building block molecules with high optical purity is of considerable importance to the fine chemical and pharmaceutical industries.

    Methods of Application or Experimental Procedures: The production of 3HV has been achieved from single, renewable carbon sources using synthetic metabolic pathways in recombinant strains of Escherichia coli.

    Results or Outcomes: The engineered strains were able to produce enantiomerically pure 3HV from a single carbon source.

2-Hydroxyvaleronitrile, also known as 2-hydroxypentanenitrile, is an organic compound with the molecular formula C5_5H9_9NO and a molecular weight of 99.13 g/mol. This compound features a hydroxyl group (-OH) attached to a valeronitrile backbone, making it a significant chiral building block in organic synthesis. Its structure allows for various chemical transformations, making it versatile in biochemical applications and synthetic chemistry.

The mechanism of action of 2-HVN is not documented in publicly available scientific research [].

, primarily due to its functional groups. Notable reactions include:

  • Nitrilase Activity: This compound can be converted into 3-hydroxyvalerate through the nitrilase activity of certain bacteria, such as Comamonas testosteroni. This reaction highlights its potential in biotransformation processes.
  • Enantioselective Reactions: It serves as a substrate for various enantioselective reactions, particularly in the synthesis of chiral compounds like (R,R)-2,3-disubstituted piperidines.

2-Hydroxyvaleronitrile exhibits significant biological activity, primarily as a precursor in metabolic pathways. It influences various cellular processes, including:

  • Cell Signaling: The compound has been shown to affect cell signaling pathways and gene expression, impacting cellular metabolism and function.
  • Synthesis of Chiral Molecules: Its role in synthesizing chiral building blocks makes it valuable in pharmaceutical applications, where chirality is crucial for drug efficacy and safety.

Several methods exist for synthesizing 2-hydroxyvaleronitrile:

  • Biocatalytic Synthesis: Utilizing enzymes such as (S)-hydroxynitrile lyase from Hevea brasiliensis, which catalyzes the formation of this compound from appropriate substrates.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, including the use of cyanohydrin intermediates and subsequent hydroxylation processes.

These methods highlight the compound's accessibility for research and industrial applications.

The applications of 2-hydroxyvaleronitrile span various fields:

  • Pharmaceutical Industry: It is used as a building block for synthesizing chiral pharmaceuticals, which are essential for drug development.
  • Biochemical Research: The compound plays a role in biochemical pathways and is utilized in studies related to enzyme activity and metabolic engineering.
  • Organic Synthesis: As a versatile intermediate, it is employed in synthesizing complex organic molecules and materials.

Research on the interactions of 2-hydroxyvaleronitrile with biological molecules reveals its potential effects on enzyme activity and metabolic pathways. For instance:

  • Enzyme Substrates: It acts as a substrate for nitrilase enzymes, facilitating the conversion to other valuable compounds like 3-hydroxyvalerate.
  • Cellular Impact: Studies indicate that this compound can modulate cellular responses, affecting processes such as gene expression and metabolic fluxes.

2-Hydroxyvaleronitrile shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
ValeronitrileC5_5H9_9NParent compound without hydroxyl group
3-HydroxybutyronitrileC5_5H9_9NOSimilar functional group; different chain length
2-HydroxypropionitrileC4_4H7_7NOShorter carbon chain; used in similar applications

Uniqueness of 2-Hydroxyvaleronitrile

What distinguishes 2-hydroxyvaleronitrile from these compounds is its specific hydroxyl positioning on the valeronitrile backbone, which allows for unique reactivity patterns and biological interactions. Its role as a chiral building block further enhances its significance in synthetic chemistry compared to other similar compounds.

XLogP3

0.6

Other CAS

5699-72-9

Dates

Last modified: 08-15-2023

Explore Compound Types